(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid
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Overview
Description
(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid is an organic compound with a complex structure that includes a benzoyl group and an amino acid derivative
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a ligand-activated transcription factor that plays a crucial role in the regulation of cellular metabolism .
Mode of Action
The compound interacts with PPARδ by binding to it, which activates the receptor . This activation leads to changes in the expression of specific genes that are under the control of PPARδ .
Biochemical Pathways
The activation of PPARδ affects several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, and inflammation . The downstream effects of these changes can lead to alterations in cellular function and physiology .
Result of Action
The activation of PPARδ by this compound can lead to various molecular and cellular effects. These may include increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation . These effects can contribute to the potential therapeutic benefits of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid typically involves the amidation of an appropriate amino acid derivative with a benzoyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and to drive the reaction to completion. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and organometallic compounds for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can yield a wide variety of products depending on the substituent introduced .
Scientific Research Applications
(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-methylbutanoic acid: A simpler amino acid derivative with similar structural features.
(2S)-2-[(2-methylbenzoyl)amino]butanoic acid: A compound with a similar benzoyl group but different amino acid derivative.
Uniqueness
(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid is unique due to its specific combination of a benzoyl group and an amino acid derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-8(2)11(13(16)17)14-12(15)10-7-5-4-6-9(10)3/h4-8,11H,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRVECXJCRCMGT-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N[C@@H](C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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